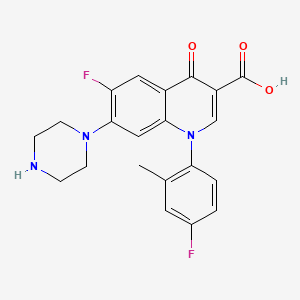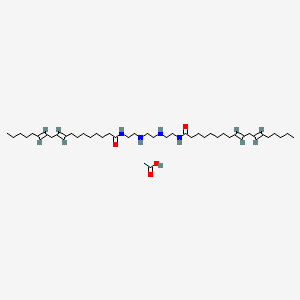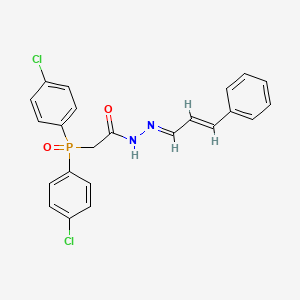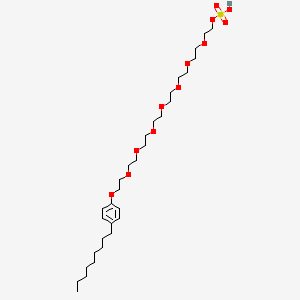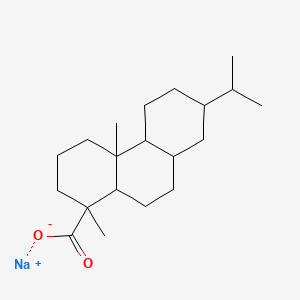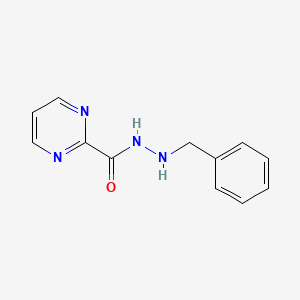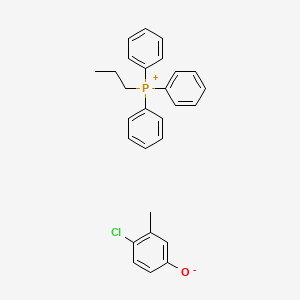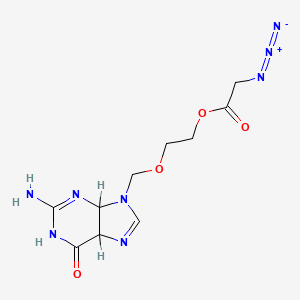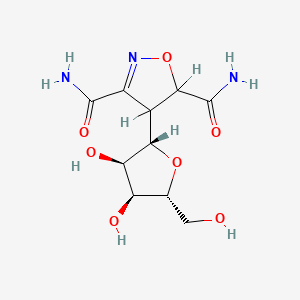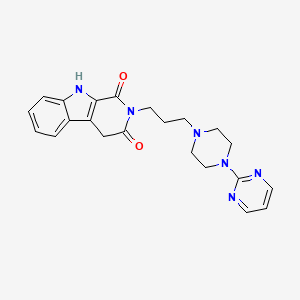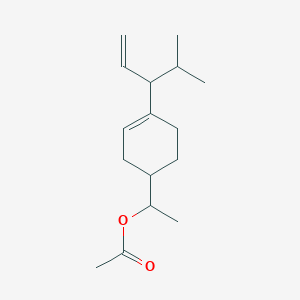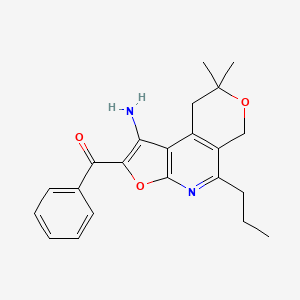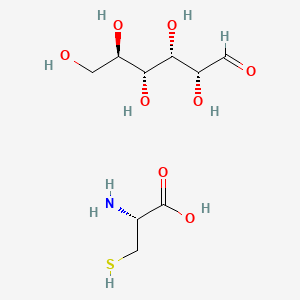
(((Acetoxy)methyl)octahydro-4,7-methano-1H-indenyl)methyl acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(((Acetoxy)methyl)octahydro-4,7-methano-1H-indenyl)methyl acrylate is a chemical compound with the molecular formula C17H24O4. It is known for its unique structure, which includes an acrylate group attached to a bicyclic system. This compound is used in various scientific research applications due to its reactivity and potential for forming complex molecular structures.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (((Acetoxy)methyl)octahydro-4,7-methano-1H-indenyl)methyl acrylate typically involves the reaction of octahydro-4,7-methano-1H-indenyl)methyl acrylate with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The final product is then purified using techniques such as distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: (((Acetoxy)methyl)octahydro-4,7-methano-1H-indenyl)methyl acrylate can undergo oxidation reactions to form various oxidized products.
Reduction: This compound can be reduced to form different reduced derivatives.
Substitution: It can participate in substitution reactions where the acrylate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
(((Acetoxy)methyl)octahydro-4,7-methano-1H-indenyl)methyl acrylate is used in various scientific research fields:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (((Acetoxy)methyl)octahydro-4,7-methano-1H-indenyl)methyl acrylate involves its interaction with specific molecular targets. The acrylate group can undergo polymerization reactions, forming long chains that can interact with various biological and chemical systems. The exact pathways and targets depend on the specific application and conditions.
Comparación Con Compuestos Similares
Similar Compounds
(Octahydro-4,7-methano-1H-indenyl)methyl acrylate: This compound is similar in structure but lacks the acetoxy group.
Dicyclopentanylmethyl acrylate: Another similar compound with a different substituent on the acrylate group.
(Octahydro-4,7-methano-1H-indenediyl)bis(methylene) bismethacrylate: A related compound with two acrylate groups.
Uniqueness
(((Acetoxy)methyl)octahydro-4,7-methano-1H-indenyl)methyl acrylate is unique due to the presence of the acetoxy group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable.
Propiedades
Número CAS |
93893-14-2 |
|---|---|
Fórmula molecular |
C17H24O4 |
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
[3-(acetyloxymethyl)-3-tricyclo[5.2.1.02,6]decanyl]methyl prop-2-enoate |
InChI |
InChI=1S/C17H24O4/c1-3-15(19)21-10-17(9-20-11(2)18)7-6-14-12-4-5-13(8-12)16(14)17/h3,12-14,16H,1,4-10H2,2H3 |
Clave InChI |
OVFUMSCEVVSWKQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC1(CCC2C1C3CCC2C3)COC(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


